Iobenguane

概要

説明

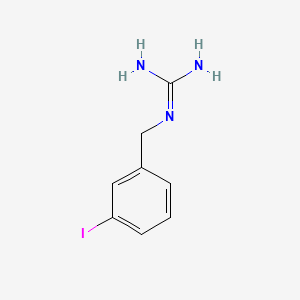

Iobenguane, also known as meta-iodobenzylguanidine, is an aralkylguanidine analog of the adrenergic neurotransmitter norepinephrine. It is primarily used as a radiopharmaceutical agent in nuclear medicine for diagnostic and therapeutic purposes. This compound is particularly effective in identifying and treating neuroendocrine tumors such as pheochromocytomas and neuroblastomas .

準備方法

Synthetic Routes and Reaction Conditions: Iobenguane is synthesized through a multi-step process involving the iodination of benzylguanidine. The key steps include:

Iodination: Benzylguanidine is iodinated using iodine monochloride in the presence of a suitable solvent.

Purification: The iodinated product is purified through recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using automated synthesis modules. The process involves:

Automated Synthesis: The iodination reaction is carried out in automated synthesis modules to ensure consistency and high yield.

Quality Control: The final product undergoes rigorous quality control tests, including high-performance liquid chromatography, to ensure its purity and stability.

化学反応の分析

Types of Reactions: Iobenguane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: It can also undergo reduction reactions under specific conditions.

Substitution: this compound can participate in substitution reactions, particularly involving its iodine atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound .

科学的研究の応用

Iobenguane has a wide range of scientific research applications, including:

作用機序

Iobenguane exerts its effects by mimicking the structure of norepinephrine. It is taken up by adrenergic neurons through the norepinephrine transporter and stored in presynaptic storage vesicles. When radiolabeled with iodine-131, this compound emits beta particles that generate cytotoxic radiation, leading to the destruction of tumor cells. This mechanism makes it highly effective in targeting neuroendocrine tumors .

類似化合物との比較

Guanethidine: Another guanidine derivative used as an antihypertensive agent.

Norepinephrine: The natural neurotransmitter that iobenguane mimics.

Metaiodobenzylguanidine: A closely related compound used in similar diagnostic and therapeutic applications.

Uniqueness: this compound’s uniqueness lies in its ability to be radiolabeled and used both diagnostically and therapeutically. Its structural similarity to norepinephrine allows it to be selectively taken up by adrenergic neurons, making it highly effective in targeting neuroendocrine tumors .

生物活性

Iobenguane, also known as meta-iodobenzylguanidine (MIBG), is a radiopharmaceutical agent primarily utilized for the diagnosis and treatment of neuroendocrine tumors, particularly pheochromocytoma and neuroblastoma. Its biological activity is largely attributed to its selective accumulation in adrenergically innervated tissues, which allows for both imaging and therapeutic applications.

This compound functions as a norepinephrine analog, which means it mimics the action of norepinephrine in the body. This property enables it to target adrenergic receptors, particularly in tumors that secrete catecholamines. The compound is taken up by sympathetic nerve endings and subsequently accumulates in tissues with high adrenergic innervation, such as the heart and adrenal glands.

- Distribution : this compound is rapidly cleared from the bloodstream and has a high retention rate in adrenergic tissues. Approximately 70-90% of the administered dose is excreted unchanged via renal pathways .

- Metabolism : Less than 10% of the drug is metabolized into m-iodohippuric acid (MIHA), although the exact metabolic pathway remains unclear .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key parameters:

| Parameter | Value |

|---|---|

| Half-life | 13.2 hours |

| Volume of Distribution | Not Available |

| Protein Binding | Not Available |

| Route of Elimination | Renal (70%-90%) |

| Fecal Excretion | <1% |

This rapid renal clearance and high tissue affinity are crucial for its effectiveness in diagnostic imaging and therapeutic interventions.

Diagnostic Use

This compound is predominantly used in nuclear medicine for imaging neuroendocrine tumors. It can be labeled with isotopes such as iodine-123 or iodine-131 to visualize tumors via single-photon emission computed tomography (SPECT). A Phase 1 clinical trial demonstrated that this compound imaging effectively identifies neuroendocrine tumors by showing high heart-to-mediastinum ratios, indicating significant uptake in myocardial tissue .

Therapeutic Use

The therapeutic application of this compound, particularly with iodine-131, has shown promising results in treating advanced pheochromocytoma and paraganglioma. A pivotal study involving 68 patients indicated that treatment with high-specific-activity I-131 MIBG resulted in significant biomarker responses, including reductions in plasma free metanephrines and serum chromogranin A levels. Notably, 69% of patients exhibited complete or partial biochemical responses within 6–12 months post-treatment .

Case Studies

-

Case Study on Pheochromocytoma :

A patient with advanced pheochromocytoma received high-specific-activity I-131 MIBG therapy. Post-treatment evaluations showed a significant decrease in catecholamine levels and improved blood pressure control, correlating with tumor response . -

Neuroblastoma Treatment :

In pediatric patients with refractory neuroblastoma, this compound therapy demonstrated improved survival rates and tumor reduction, highlighting its role as a viable treatment option for this aggressive cancer type .

Adverse Effects

While generally well-tolerated, this compound therapy can lead to several adverse effects:

特性

Key on ui mechanism of action |

Iobenguane I-123 is transported into adrenergic nerve terminals via the noradrenaline uptake transporter. It is rapidly cleared from systemic circulation and collected in adrenergically invervated tissues. This allows for gamma-scintigraphic imaging of these tissues and their associated organs for diagnostic purposes. |

|---|---|

CAS番号 |

139755-80-9 |

分子式 |

C8H12IN3O4S |

分子量 |

369.17 g/mol |

IUPAC名 |

2-[(3-(123I)iodanylphenyl)methyl]guanidine;sulfuric acid |

InChI |

InChI=1S/C8H10IN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)/i9-4; |

InChIキー |

NMHJRGCKGFRFAQ-JZXKKTDRSA-N |

SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N |

異性体SMILES |

C1=CC(=CC(=C1)[123I])CN=C(N)N.OS(=O)(=O)O |

正規SMILES |

C1=CC(=CC(=C1)I)CN=C(N)N.OS(=O)(=O)O |

外観 |

Solid powder |

沸点 |

100°C |

melting_point |

0°C |

Key on ui other cas no. |

80663-95-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(3-Iodo-(131I)benzyl)guanidine 123I Labeled 3-Iodobenzylguanidine 125I Labeled 3-Iodobenzylguanidine 3 Iodobenzylguanidine 3 Iodobenzylguanidine, 123I Labeled 3 Iodobenzylguanidine, 125I Labeled 3-Iodobenzylguanidine 3-Iodobenzylguanidine, 123I Labeled 3-Iodobenzylguanidine, 125I Labeled Iobenguane Iobenguane (131I) m Iodobenzylguanidine m-Iodobenzylguanidine meta Iodobenzylguanidine meta-Iodobenzylguanidine MIBG |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。